Butyl 6-methylnaphthalene-2-carboxylate
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Overview
Description
Butyl 6-methylnaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₆H₁₈O₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butyl ester group at the 2-position and a methyl group at the 6-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-methylnaphthalene-2-carboxylate typically involves the esterification of 6-methylnaphthalene-2-carboxylic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Butyl 6-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid group, resulting in the formation of butyl naphthalene-2,6-dicarboxylate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Butyl naphthalene-2,6-dicarboxylate.
Reduction: Butyl 6-methylnaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Butyl 6-methylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of polycyclic aromatic hydrocarbons and their biological effects. It serves as a model compound for understanding the interactions of similar structures with biological systems.
Medicine: Research into the potential therapeutic applications of naphthalene derivatives includes their use as anti-inflammatory and anticancer agents. This compound may serve as a lead compound in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of butyl 6-methylnaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The naphthalene ring system can interact with cellular membranes and proteins, potentially affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Butyl naphthalene-2-carboxylate: Lacks the methyl group at the 6-position, resulting in different reactivity and properties.
Methyl naphthalene-2-carboxylate: Contains a methyl ester group instead of a butyl ester group, affecting its solubility and reactivity.
Naphthalene-2-carboxylic acid: The parent carboxylic acid, which can be esterified to form various esters, including butyl 6-methylnaphthalene-2-carboxylate.
Uniqueness
This compound is unique due to the presence of both a butyl ester group and a methyl group on the naphthalene ring. This combination of functional groups imparts specific chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
919536-00-8 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
butyl 6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O2/c1-3-4-9-18-16(17)15-8-7-13-10-12(2)5-6-14(13)11-15/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI Key |
VSBSMHFMBRLIPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C |
Origin of Product |
United States |
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